Cannflavin A is a prenylated flavonoid uniquely isolated from Cannabis sativa L. and structurally unrelated to classic cannabinoids like THC and CBD [1][2]. It is characterized by a geranylated side chain at the C6 position of the flavone core, a structural feature not found in common dietary flavonoids [1]. Cannflavin A has demonstrated potent and selective biological activity, primarily as an anti-inflammatory agent, and has also been investigated for neuroprotective, anticancer, and anti-parasitic properties [1][3][4].
Pathway study fit
Selective mPGES-1 inhibition research context
Structural attribute
C6-geranylated flavonoid scaffold, not a cannabinoid
Assay context
Cell-based neuroprotection and enzyme inhibition studies
[1] Erridge, S., et al. (2020). Cannflavins - From plant to patient: A scoping review. Fitoterapia, 146, 104712. View Source
[2] Rea, K. A., et al. (2019). Biosynthesis of cannflavins A and B from Cannabis sativa L. Phytochemistry, 164, 162-171. View Source
[3] Eggers, C., et al. (2019). Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone. Biochemical Pharmacology, 169, 113609. View Source
[4] Puopolo, T., et al. (2022). Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase. Molecules, 27(17), 5562. View Source
Why Cannflavin A Substitution Fails
Generic substitution fails for Cannflavin A due to its unique, dual-target mechanism of action and its selective enzyme inhibition profile, which distinguishes it from both its structural isomer, Cannflavin B, and common NSAIDs like aspirin [1]. Cannflavin A is a more potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) compared to Cannflavin B (IC50: 1.8 µM vs. 3.7 µM) and exhibits a hormetic neuroprotective effect not seen in related flavonoids, where lower doses increase cell viability while higher doses are toxic [1][2]. Critically, Cannflavin A selectively inhibits mPGES-1 without significantly affecting COX-1 or COX-2, a selectivity profile that is not shared by classic NSAIDs and which has direct implications for research into inflammation therapeutics with potentially reduced gastrointestinal and cardiovascular side effects [1][3].
Cannflavin AvsCannflavin B
Structural isomer may not replicate mPGES-1 inhibition profile
Cannflavin AvsNSAIDs (e.g., aspirin)
COX-1/2 mechanism differs; selective mPGES-1 profile may not transfer
Cannflavin AvsMimulone / Diplacone
Related flavonoids lack hormetic neuroprotection response
[1] Erridge, S., et al. (2020). Cannflavins - From plant to patient: A scoping review. Fitoterapia, 146, 104712. View Source
[2] Eggers, C., et al. (2019). Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone. Biochemical Pharmacology, 169, 113609. View Source
[3] Rea, K. A., et al. (2019). Biosynthesis of cannflavins A and B from Cannabis sativa L. Phytochemistry, 164, 162-171. View Source
Cannflavin A Evidence for Differentiation
mPGES-1 Inhibition vs. Cannflavin B
Cannflavin A demonstrates a 2-fold greater potency in inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) compared to its structural isomer, Cannflavin B [1].
This direct quantitative difference in mPGES-1 inhibition is a critical differentiator for scientists selecting a lead compound for anti-inflammatory drug development targeting this specific enzyme.
[1] Erridge, S., et al. (2020). Cannflavins - From plant to patient: A scoping review. Fitoterapia, 146, 104712. View Source
KMO Inhibition vs. Ro 61-8048
Cannflavin A exhibits a significant inhibitory effect on kynurenine-3-monooxygenase (KMO), with an IC50 value that is comparable to the established positive control, Ro 61-8048 [1].
This provides a benchmark for Cannflavin A's activity against a well-characterized target relevant to neurodegenerative disease research, establishing its viability as a chemical probe or lead compound.
[1] Puopolo, T., et al. (2022). Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase. Molecules, 27(17), 5562. View Source
Hormetic Neuroprotection vs. Mimulone & Diplacone
Cannflavin A exhibits a unique, concentration-dependent hormetic effect on neuronal cell viability, increasing viability by 40% at low concentrations (1-10 µM) but displaying neurotoxicity at higher concentrations (>10-100 µM) [1]. This biphasic profile was not observed with the structurally similar flavonoids mimulone and diplacone, which only exhibited concentration-dependent neurotoxicity [1].
Mimulone and Diplacone: No increase; only neurotoxicity observed.
Quantified Difference
Qualitative difference in response profile
Conditions
PC12 cells, MTT assay, 48h incubation
Why This Matters
This hormetic neuroprotective profile is a distinct functional characteristic that cannot be assumed for other prenylated flavonoids, making Cannflavin A a specific tool for investigating biphasic cellular responses in neurodegeneration models.
NeuroprotectionAmyloid-betaHormesis
[1] Eggers, C., et al. (2019). Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone. Biochemical Pharmacology, 169, 113609. View Source
Selective mPGES-1 Inhibition vs. Aspirin
In contrast to aspirin and other NSAIDs which act by inhibiting cyclooxygenase (COX) enzymes, Cannflavin A has been reported to selectively inhibit mPGES-1 without significantly affecting COX-1 or COX-2 [1][2]. This selective inhibition is associated with a 30-fold greater anti-inflammatory potency on a gram-for-gram basis compared to aspirin in in vitro assays [3].
Mechanism & Potency vs AspirinCross-study
Selective mPGES-1vsCOX-1/2 inhibitor
Supports mPGES-1 pathway selectivity review
In vitro enzyme and cell-based assays
Selective inhibitormPGES-1NSAID alternative
Evidence Dimension
Mechanism of Action / Potency
Target Compound Data
Selective mPGES-1 inhibitor; ~30x more potent than aspirin
Comparator Or Baseline
Aspirin: Non-selective COX-1/2 inhibitor
Quantified Difference
Qualitative difference in mechanism; ~30-fold difference in potency
Conditions
In vitro enzyme and cell-based assays (PGE2 production)
Why This Matters
This selective mechanism of action is a key procurement criterion for researchers aiming to dissect inflammatory pathways without the confounding variables and known side-effect profiles associated with COX inhibition.
Selective inhibitormPGES-1NSAID alternative
[1] Rea, K. A., et al. (2019). Biosynthesis of cannflavins A and B from Cannabis sativa L. Phytochemistry, 164, 162-171. View Source
[2] Erridge, S., et al. (2020). Cannflavins - From plant to patient: A scoping review. Fitoterapia, 146, 104712. View Source
[3] Cannabisdatabase.ca. (n.d.). Cannflavin A. View Source
CsPT3 Prenyltransferase Gene
The biosynthetic pathway for Cannflavin A has been elucidated, and the specific prenyltransferase enzyme (CsPT3) responsible for its geranylation has been functionally characterized [1]. While yields from natural extraction remain low (a key limitation for research scale-up), this genetic characterization enables heterologous production strategies, a distinct advantage for sustainable sourcing compared to Cannflavin C, for which biosynthetic details are less defined [1][2].
Genomic and biochemical characterization from Cannabis sativa
Why This Matters
For industrial or academic groups focused on compound production via synthetic biology or metabolic engineering, the availability of the characterized biosynthetic gene is a critical selection factor favoring Cannflavin A over less-characterized analogs.
[1] Rea, K. A., et al. (2019). Biosynthesis of cannflavins A and B from Cannabis sativa L. Phytochemistry, 164, 162-171. View Source
[2] Erridge, S., et al. (2020). Cannflavins - From plant to patient: A scoping review. Fitoterapia, 146, 104712. View Source
Cannflavin A Application Scenarios
mPGES-1 Anti-Inflammatory Drug Discovery
Based on direct evidence of Cannflavin A's 2-fold greater potency against mPGES-1 compared to Cannflavin B (IC50: 1.8 µM vs. 3.7 µM) and its reported selectivity over COX-1/2, the compound is a validated chemical probe for structure-activity relationship (SAR) studies aimed at developing next-generation, non-COX anti-inflammatory therapeutics. Procurement should be prioritized by groups investigating mPGES-1 as a target for pain and inflammation [5][2].
Amyloid-Beta Aggregation & Neuroprotection
Cannflavin A's unique hormetic neuroprotective profile, where it increases neuronal viability by 40% at low micromolar concentrations, directly supports its use in Alzheimer's disease research models. Its demonstrated ability to inhibit Aβ1-42 fibrillisation and reduce aggregate adherence to neurons makes it a specific tool for investigating biphasic cellular protection mechanisms, a property not shared by related flavonoids mimulone and diplacone [5].
Metabolic Engineering & Synthetic Biology Production
The functional characterization of the Cannflavin A-specific prenyltransferase gene (CsPT3) provides a clear genetic blueprint for heterologous production in microbial or plant chassis. This is a key differentiator for industrial biotechnology and fermentation groups aiming to overcome the low natural yield of Cannflavin A and establish a reliable, scalable source of the compound for downstream applications [5].
Kynurenine Pathway Modulation
With a defined IC50 (29.4 µM) against KMO, comparable to the positive control Ro 61-8048, Cannflavin A is a suitable chemical probe for in vitro studies of the kynurenine pathway, which is implicated in neurodegenerative and psychiatric disorders. It provides a valuable tool for laboratories seeking to modulate tryptophan catabolism without the need for more complex or proprietary inhibitors [5].
Application
Selection Property
Validation Focus
mPGES-1 pathway inhibition studies
Selective mPGES-1 inhibition profile
COX-1/2 counter-screen endpoint review
Neurodegeneration (Aβ) research models
Hormetic neuroprotection assay context
Cell viability & toxicity counter-screen
Metabolic engineering for production
Characterized CsPT3 gene
Heterologous expression feasibility review
Kynurenine pathway modulation
KMO enzyme inhibition context
Positive control benchmark review
[1] Erridge, S., et al. (2020). Cannflavins - From plant to patient: A scoping review. Fitoterapia, 146, 104712. View Source
[2] Rea, K. A., et al. (2019). Biosynthesis of cannflavins A and B from Cannabis sativa L. Phytochemistry, 164, 162-171. View Source
[3] Eggers, C., et al. (2019). Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone. Biochemical Pharmacology, 169, 113609. View Source
[4] Rea, K. A., et al. (2019). Biosynthesis of cannflavins A and B from Cannabis sativa L. Phytochemistry, 164, 162-171. View Source
[5] Puopolo, T., et al. (2022). Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase. Molecules, 27(17), 5562. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.